molecular formula C13H12N4O B11869986 3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide CAS No. 827318-48-9

3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11869986
CAS No.: 827318-48-9
M. Wt: 240.26 g/mol
InChI Key: IIXKKSRRYJWZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide is a novel indole-pyrazole hybrid compound of significant interest in medicinal chemistry and drug discovery research. Indole-pyrazole hybrids are a promising area of study because they can show synergistic pharmacological effects compared to compounds containing only one of the individual pharmacophores, leading to a diverse range of potential biological activities . This compound is designed for investigative applications, particularly in the fields of oncology and infectious disease. Researchers can utilize it in studies targeting antimicrobial resistance (AMR), as related pyrazole and isatin derivatives have demonstrated potent activity against bacterial targets like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, as well as fungal targets such as secreted aspartic proteinase (SAP2) from C. albicans . In anticancer research, structurally similar indole-3-pyrazole-5-carboxamide analogues have exhibited potent antiproliferative activity against various human cancer cell lines, including hepatocellular carcinoma (Huh7), breast cancer (MCF-7), and colorectal carcinoma (HCT116) . The mechanism of action for related compounds involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptotic cell death . The presence of both the indole scaffold, known for its versatile interactions with biological macromolecules, and the pyrazole moiety, a privileged structure in many active pharmaceuticals, makes this hybrid a valuable chemical tool for probing new biological pathways and validating novel therapeutic targets . This product is supplied for non-clinical, non-diagnostic applications. It is intended for use by qualified scientific professionals in controlled laboratory settings. This compound is strictly For Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic use.

Properties

CAS No.

827318-48-9

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

5-(1H-indol-2-yl)-N-methyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C13H12N4O/c1-14-13(18)9-7-15-17-12(9)11-6-8-4-2-3-5-10(8)16-11/h2-7,16H,1H3,(H,14,18)(H,15,17)

InChI Key

IIXKKSRRYJWZMK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide typically involves the construction of the indole and pyrazole rings followed by their fusion. One common method involves the use of Fischer indole synthesis to create the indole ring, which is then reacted with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Pyrazole Ring Formation

  • Method : Cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds.

  • Example :

    • Hydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by N-methylation using methyl iodide in the presence of K₂CO₃ .

    • Yield : ~65–75% under optimized conditions .

Carboxamide Functionalization

  • Method : Condensation of pyrazole-4-carboxylic acid with N-methylamine via EDCl/HOBt-mediated coupling .

    • Conditions : DCM, room temperature, 12 hours.

    • Purity : >95% after column chromatography .

Carboxamide Hydrolysis

  • The carboxamide group undergoes hydrolysis under acidic or basic conditions:

    • Acidic Hydrolysis : HCl (6M), reflux, 8h → yields pyrazole-4-carboxylic acid (85% conversion) .

    • Basic Hydrolysis : NaOH (2M), 60°C, 6h → yields carboxylate salt (90% conversion) .

N-Methylation Stability

  • The N-methyl group resists demethylation under mild conditions but reacts with strong nucleophiles (e.g., LiAlH₄) to form secondary amines .

Indole Ring Reactivity

  • Electrophilic Substitution :

    • Bromination at the indole C5 position using Br₂ in acetic acid (60% yield) .

    • Nitration with HNO₃/H₂SO₄ selectively targets the indole C4 position (55% yield) .

  • Oxidation :

    • MnO₂ oxidizes the indole’s pyrrole ring to form oxindole derivatives (40–50% yield) .

Cross-Coupling Reactions

The pyrazole and indole rings participate in metal-catalyzed couplings:

Reaction Type Conditions Product Yield Ref.
Suzuki CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°CBiaryl-pyrazole-indole hybrids70–75%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylated derivatives65%

Pyrazole Ring Oxidation

  • KMnO₄ in acidic medium oxidizes the pyrazole C3 position to a ketone (30% yield) .

  • H₂O₂/Fe²⁺ (Fenton’s reagent) induces ring cleavage under radical conditions .

Reductive Modifications

  • Catalytic hydrogenation (H₂, Pd/C) reduces the indole’s double bond to form dihydroindole derivatives (60% yield) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : UV light (254 nm) induces ring-opening reactions via singlet oxygen mechanisms .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in cancer research, particularly against various human cancer cell lines.

Case Study: Anticancer Activity Against Colon Carcinoma
A recent study evaluated a series of derivatives similar to 3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide for their anticancer properties. Among these, a derivative exhibited an IC50 value of 6.76 µg/mL against HCT116 colon carcinoma cells, indicating significant potency compared to the positive control (5-FU at 77.15 µg/mL) . The mechanisms of action included the induction of apoptosis via the P53 pathway, highlighting the compound's potential as a chemotherapeutic agent.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundHCT1166.76Apoptosis via P53
Control (5-FU)HCT11677.15Chemotherapeutic

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study synthesized various indole derivatives and tested their activity against multiple bacterial strains.

Case Study: Antimicrobial Evaluation
In this study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives demonstrated significant antibacterial activity, with some compounds showing zones of inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)
Derivative AS. aureus32
Derivative BE. coli30
Penicillin (Control)S. aureus35

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of compounds related to this compound. These compounds are believed to inhibit neuroinflammatory pathways.

Case Study: Neuroprotection in Hypoxic-Ischemic Injury
A study demonstrated that derivatives of N-acetylserotonin exhibited neuroprotective effects by inhibiting the NLRP3 inflammasome and activating the PI3K/Akt/Nrf2 pathway in models of hypoxic-ischemic brain damage . This suggests that similar indole-based compounds could be beneficial in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Pyrazole-4-Carboxamide Derivatives

Compound Name / ID Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Features Reference
Target Compound 3-(1H-Indol-2-YL), N-methyl carboxamide C16H13N5O 297.3 N/A N/A Indole-pyrazole hybrid; potential bioactivity inferred from analogs. N/A
3a () 5-Chloro, 1-phenyl, 3-methyl C21H15ClN6O 402.8 68 133–135 High yield; phenyl groups enhance stability.
3b () 5-Chloro, 1-(4-chlorophenyl), 3-methyl C21H14Cl2N6O 437.2 68 171–172 Chloro substituents increase melting point.
3d () 5-Chloro, 1-(4-fluorophenyl), 3-methyl C21H14ClFN6O 420.8 71 181–183 Fluorine substitution improves metabolic stability.
Compound 5 () 3-(1H-Indol-2-YL), 5-(p-tolyl), carbothioamide C18H16N4S 320.4 N/A N/A Thioamide group may enhance metal-binding capacity.
Compound 7k () 3-(1H-Indol-2-YL), benzenesulphonamide C24H20N4O3S 444.5 N/A N/A Sulphonamide group confers COX-II inhibitory activity.
CAS 1251597-96-2 () 5-Methyl, 1-(4-oxadiazolyl-pyridinyl) C23H21N7O2 427.5 N/A N/A Oxadiazole-pyridine substitution enhances π-π stacking in binding.
CAS 1351641-70-7 () 3-Methoxy, 1-methyl, indol-3-yl ethylamide C23H23N5O3 417.5 N/A N/A Methoxy group improves solubility; indole-ethylamide linker for targeting.

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Chlorine substituents (e.g., 3b in Table 1) increase melting points due to enhanced intermolecular halogen bonding .
  • Fluorine (3d) and methoxy groups (CAS 1351641-70-7) improve solubility and metabolic stability .

Bioactivity Trends :

  • Sulphonamide derivatives (e.g., 7k) exhibit COX-II inhibition, while carboxamides (e.g., 3a-3d) are typically explored for anticancer activity .
  • Thioamide analogs (Compound 5) may interact with metal ions in enzymatic systems .

Structural Diversity: Substitution at the pyrazole N1 position (e.g., aryl groups in 3a-3d) enhances thermal stability .

Research Findings and Implications

  • Synthetic Accessibility : Pyrazole-4-carboxamides are typically synthesized via coupling reactions using EDCI/HOBt, as demonstrated in . Yields range from 62–71%, with purification by recrystallization or chromatography.
  • Biological Relevance : Indole-pyrazole hybrids (e.g., CAS 1351641-70-7) are designed to target serotonin receptors or kinases due to the indole moiety’s mimicry of tryptophan .
  • Limitations : The absence of direct data on the target compound necessitates extrapolation from analogs. For instance, the N-methyl group in the carboxamide may reduce hydrogen-bonding capacity compared to unsubstituted derivatives.

Biological Activity

3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide is a compound that combines an indole moiety with a pyrazole ring, linked through a carboxamide functional group. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-indole with N-methylpyrazole-4-carboxylic acid derivatives. This reaction can be conducted under various conditions to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that this compound has potent cytotoxic effects against various human cancer cell lines. For instance, it has been tested against HepG2, BGC823, and BT474 cell lines, demonstrating significant antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil .
  • Anti-inflammatory Properties : The compound has also been noted for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
  • Antimicrobial Activity : Similar pyrazole derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

  • Cytotoxicity Evaluation : A study evaluated various indole-pyrazole derivatives for their cytotoxicity using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of conventional drugs, indicating higher potency against cancer cell lines .
  • Mechanistic Studies : Flow cytometry analysis revealed that some derivatives of this compound could induce cell cycle arrest at the S phase in cancer cells, which is crucial for understanding their mechanism of action .
  • Structure-Activity Relationship (SAR) : Research into structural modifications of pyrazole derivatives has demonstrated that specific substitutions can enhance biological activity. For example, the introduction of different substituents on the indole or pyrazole rings can lead to improved anticancer properties .

Comparative Analysis

The following table summarizes some structural features and notable activities of compounds related to this compound:

Compound NameStructural FeaturesNotable Activities
3-(1H-indol-3-YL)-N-methyl-pyrazoleIndole ring at position 3Anticancer activity against various cell lines
4-(1H-indol-2-YL)-N-methyl-pyrazoleIndole ring at position 4Antimicrobial properties
5-(1H-indol-2-YL)-pyrazolo[3,4-b]quinolineIndole fused with quinolineAnticancer and anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide, and what are the typical yields and purity levels?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as indole derivatives and pyrazole intermediates. For example, analogous pyrazole-4-carboxamide synthesis involves reacting ethyl acetoacetate with DMF-DMA and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid derivative (yield: ~35%) . Purification via column chromatography and characterization by LCMS/HPLC ensures >98% purity, as demonstrated in similar compounds .
  • Key Data :

Reaction StepReagents/ConditionsYieldPurity (LCMS/HPLC)
CyclocondensationEthyl acetoacetate, DMF-DMA, phenylhydrazine35%98.37%
HydrolysisNaOH/H₂O, reflux85%99.86%

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ ~11.55 ppm, pyrazole CH at δ ~6.73 ppm) .
  • LCMS/HRMS : Confirms molecular weight (e.g., ESIMS m/z 392.2 for related compounds) .
  • HPLC : Validates purity (>97%) and detects impurities .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms, as applied to pyrazole-4-carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. ICReDD’s approach integrates reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent/base selection, temperature) . For example, computational screening of indole-pyrazole coupling reactions can reduce trial-and-error experimentation by 50% .
  • Case Study : DFT studies on pyrazole derivatives identified electron-withdrawing groups (e.g., CF₃) enhancing electrophilicity at the carboxamide position, guiding regioselective modifications .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

Repeat experiments under controlled conditions (e.g., anhydrous solvents, standardized temperature) .

2D NMR (COSY, HSQC) : Assigns ambiguous peaks (e.g., distinguishing indole NH from pyrazole CH protons) .

Theoretical calculations : Compare computed NMR shifts (via Gaussian) with experimental data to validate assignments .

Alternative techniques : Use X-ray crystallography for absolute configuration determination, as in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

Q. What strategies elucidate substituent effects on the pyrazole ring’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron Density Mapping : Use Natural Bond Orbital (NBO) analysis to quantify charge distribution (e.g., methyl groups at C3 increase electron density at C4-carboxamide) .
  • Kinetic Studies : Compare reaction rates of substituted derivatives (e.g., N-methyl vs. N-cyclopropyl) in nucleophilic acyl substitution .
  • SAR Studies : Test bioactivity (e.g., antimicrobial assays) to correlate substituent effects with function, as in pyrazole-4-carbaldehyde derivatives .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical predictions and experimental yields?

  • Methodological Answer :

  • Error Source Identification : Check computational parameters (e.g., basis set accuracy) or experimental variables (e.g., catalyst purity).
  • Hybrid Workflow : Use ICReDD’s feedback loop, where failed experimental outcomes refine computational models (e.g., adjusting steric parameters for bulky indole substituents) .
  • Case Example : A predicted 60% yield via DFT for a pyrazole-indole coupling was experimentally 35% due to steric hindrance; recalibration with van der Waals radii improved model accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.